4-(4-Hydroxyphenyl)sulfanylbutan-2-one
Description
Properties
CAS No. |
92315-48-5 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-8(11)6-7-13-10-4-2-9(12)3-5-10/h2-5,12H,6-7H2,1H3 |
InChI Key |
ZXMUNHIUNYUTTH-UHFFFAOYSA-N |
SMILES |
CC(=O)CCSC1=CC=C(C=C1)O |
Canonical SMILES |
CC(=O)CCSC1=CC=C(C=C1)O |
Other CAS No. |
92315-48-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following compounds share structural similarities with 4-(4-Hydroxyphenyl)sulfanylbutan-2-one but differ in substituents or functional groups:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in Raspberry ketone (logP ~1.8) increases water solubility compared to its sulfanyl analog, which likely has higher lipophilicity (logP >2.5) due to the sulfur atom . 4-Phenyl-2-butanone, lacking polar groups, is hydrophobic and soluble in organic solvents .
- Thermal Stability :
- Sulfanyl derivatives like 4-[(4-Methylphenyl)sulfanyl]butan-2-one exhibit stability under ambient conditions but may decompose at elevated temperatures due to S–C bond cleavage .
Q & A
Q. Advanced
- In vitro models : Use hepatocyte suspensions or microsomal fractions to identify phase I/II metabolites. LC-MS/MS with stable isotopes (e.g., ¹³C-labeled ketone) tracks hydroxylation and glucuronidation pathways .
- In vivo pharmacokinetics : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals. Non-compartmental analysis calculates AUC, t₁/₂, and clearance rates .
- Toxicity screening : Combine Ames tests (for mutagenicity) and cytotoxicity assays (MTT on HEK-293 cells) to assess safety thresholds .
How do electronic effects of the sulfanyl group influence the reactivity of this compound?
Advanced
The sulfanyl group (-S-) is electron-donating, activating the ketone toward nucleophilic attack at the α-carbon. Computational studies (DFT/B3LYP) reveal:
- Reduced electrophilicity at the ketone due to resonance stabilization.
- Enhanced acidity of β-hydrogens, facilitating elimination reactions under basic conditions.
Experimental validation includes kinetic studies comparing oxidation rates with non-sulfanyl analogs. For example, sulfanyl ketones oxidize to sulfoxides faster than sulfones under mild H₂O₂ treatment .
What are the best practices for handling and storing this compound?
Q. Basic
- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group.
- Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions.
- Waste disposal : Neutralize with 10% NaOH before incineration, adhering to EPA guidelines for sulfur-containing organics .
How can researchers address low solubility of this compound in aqueous assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without disrupting enzyme activity .
- Surfactants : Add Tween-80 (0.01–0.1%) to mimic physiological conditions in cell-based assays.
- Pro-drug design : Synthesize phosphate esters or glycosides that hydrolyze in vivo to release the active compound .
What are the implications of polymorphism in this compound for material science applications?
Advanced
Polymorphs (e.g., monoclinic vs. orthorhombic) exhibit distinct melting points and bioavailability. Techniques to study polymorphism:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
